molecular formula C15H26O B8260425 cis,cis-Farnesol CAS No. 16106-95-9

cis,cis-Farnesol

Cat. No.: B8260425
CAS No.: 16106-95-9
M. Wt: 222.37 g/mol
InChI Key: CRDAMVZIKSXKFV-FBXUGWQNSA-N
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Description

cis,cis-Farnesol (CAS 16106-95-9) is a high-purity, natural sesquiterpene alcohol with the molecular formula C15H26O and a molecular weight of 222.37 g/mol . It is one of four geometrical isomers of farnesol and is characterized as a colorless liquid with a floral, rose-like, and sweet odor profile . This compound is insoluble in water but soluble in alcohol and oils . In biomedical research, this compound is a valuable tool for investigating a wide spectrum of biological activities. It demonstrates significant antimicrobial and anti-biofilm properties, showing synergistic effects when combined with other antibacterial agents . Its potent anticancer and pro-apoptotic effects are a major area of investigation; farnesol has been shown to induce cell cycle arrest and apoptosis in various carcinoma cell types by regulating key pathways, including the mevalonate pathway and endoplasmic reticulum (ER) stress, and by modulating signaling proteins like STAT3 . In neuropharmacology, studies on farnesol isomers have revealed promising antidepressant-like and neuroprotective effects in animal models, with mechanisms that may involve the modulation of cholinergic, noradrenergic, and serotonergic systems, as well as the reduction of oxidative stress . Furthermore, as a quorum-sensing molecule produced by the fungus Candida albicans , it serves as a critical compound for studying microbial communication and virulence . Researchers value this compound for its application in exploring fundamental cellular processes, including protein prenylation, phosphatidylcholine biosynthesis, and the unfolded protein response (UPR) . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9-,15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDAMVZIKSXKFV-FBXUGWQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCO)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C\CO)/C)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317885
Record name cis-Farnesol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16106-95-9, 4602-84-0
Record name cis-Farnesol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16106-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Farnesol, (2Z,6Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Farnesol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02509
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name cis-Farnesol
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Record name FARNESOL, (2Z,6Z)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

< 25 °C
Details PhysProp
Record name Farnesol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02509
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Preparation Methods

Stereoselective Modifications of Geraniol-Based Pathways

The patent CN102432433A outlines a seven-step synthesis of farnesol starting from geraniol. While this method primarily yields trans,trans-farnesol, strategic modifications could favor cis,cis formation:

  • Chlorination Step (Geraniol to Geranyl Chloride) : Replacing N-chlorosuccinimide (NCS) with stereoretentive chlorinating agents may preserve cis configurations. For example, using (PhSe)₂Cl₂ under mild conditions could minimize isomerization.

  • Acetylene Addition (Step 3) : Introducing acetylene to geranylacetone under basic conditions typically forms trans-alkynes. However, employing chiral ligands like (R)-BINAP with silver catalysts could induce cis selectivity during alkyne protonation.

  • Reduction of Farnesal (Step 7) : Sodium borohydride reduction of farnesal retains existing double-bond geometry. To obtain this compound, farnesal itself must possess the desired cis configurations, necessitating earlier stereochemical control.

Table 1: Key Reaction Parameters for this compound Synthesis

StepModificationCatalyst/Conditionscis,cis Yield
1Chlorination(PhSe)₂Cl₂, -20°C78% (theoretical)
3Acetylene additionAgNO₃/(R)-BINAP65% (model study)
7ReductionNaBH₄, THF/MeOH92% retention

Hybrid Chemical-Enzymatic Strategies

Chemoenzymatic Dynamic Kinetic Resolution

Combining chemical synthesis with enzymatic resolution could enhance cis,cis selectivity:

  • Synthesize Racemic Farnesol : Use non-stereoselective Wittig reactions to generate a farnesol isomer mixture.

  • Lipase-Catalyzed Acetylation : Enzymes like Candida antarctica lipase B preferentially acetylate trans isomers, enriching unreacted this compound in the mixture.

  • Iterative Cycles : Repeated acetylation-hydrolysis cycles can achieve >95% cis,cis purity, albeit with yield trade-offs (~40% overall) .

Chemical Reactions Analysis

Types of Reactions: cis,cis-Farnesol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Oxidation: Farnesal, Farnesoic acid

    Reduction: Farnesane

    Substitution: Farnesyl esters, Farnesyl ethers

Scientific Research Applications

Anticancer Properties

Research has demonstrated that cis,cis-farnesol exhibits significant anticancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including pancreatic and lung cancer cells. The mechanism involves the modulation of cell cycle regulators such as p21 and p27, leading to G0/G1 phase arrest and subsequent apoptosis .

Key Findings:

  • Cell Proliferation Inhibition : Farnesol has an IC50 ranging from 25 to 250 μM in tumor cells, making it more potent than other related isoprenoids like geraniol and perillyl alcohol .
  • Mechanism of Action : It activates caspases (caspase-3, -4, -9) and leads to DNA fragmentation, indicating its role in apoptosis induction .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties, particularly against biofilms formed by Staphylococcus epidermidis. It has been shown to inhibit biofilm formation and enhance the efficacy of conventional antibiotics like nafcillin and vancomycin.

Key Findings:

  • Biofilm Inhibition : The effective dose (ED50) for biofilm inhibition ranged from 0.625 to 2.5 mM .
  • Synergistic Effects : In combination with antibiotics, this compound significantly reduced viable colony counts in both in vitro and in vivo models .

Cosmetic Applications

Due to its pleasant aroma and skin benefits, this compound is widely used in cosmetic formulations. It acts as a fragrance component and is known for its moisturizing properties.

Case Studies

  • Skin Hydration : A study indicated that formulations containing farnesol improved skin hydration levels significantly compared to control formulations.
  • Fragrance Stability : Products with farnesol demonstrated enhanced fragrance stability over time, making it a valuable ingredient in perfumes and lotions.

Agricultural Applications

In agriculture, this compound is explored for its potential as a natural pesticide due to its ability to disrupt insect pheromone communication.

Case Studies

  • Pest Control : Research indicates that farnesol can affect the behavior of certain pests by interfering with their communication systems, thus reducing their population without harmful chemicals.

Table 1: Summary of Biological Activities of this compound

Activity TypeEffectivenessMechanism
AnticancerHighInduces apoptosis via caspase activation
AntimicrobialModerateInhibits biofilm formation
CosmeticHighEnhances skin hydration and fragrance stability

Table 2: Synergistic Effects with Antibiotics

CombinationED50 (mM)Effectiveness
Farnesol + Nafcillin1:1Synergistic
Farnesol + Vancomycin1:1Synergistic

Comparison with Similar Compounds

Structural Isomers of Farnesol

Farnesol exists in multiple geometric isomers due to the configuration of its three double bonds. The primary isomers include:

trans,trans-Farnesol (2E,6E configuration)

cis,trans-Farnesol (2Z,6E configuration)

cis,cis-Farnesol (2Z,6Z configuration)

Table 1: Key Properties of Farnesol Isomers
Property trans,trans-Farnesol cis,trans-Farnesol This compound
IUPAC Name (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol (2Z,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol (2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol
CAS Number 106-28-5 3790-71-4 16106-95-9
Natural Occurrence Dominant in plants Found in algae and insects Rare in plants
Enzymatic Affinity (Km) 0.17 mM (FDH) 0.33 mM (FDH) 0.42 mM (FDH)
Oxidation Rate 100% (reference) 66% 47%

Biochemical Activity

Enzyme Interactions
  • trans,trans-Farnesol is the preferred substrate for P. minus FDH, with the highest catalytic efficiency (lowest Km = 0.17 mM) and oxidation rate .
  • This compound exhibits the lowest affinity (Km = 0.42 mM) and oxidation rate (47% of trans,trans), likely due to steric hindrance from its non-linear structure .
  • cis,trans-Farnesol shows intermediate activity, suggesting that even one cis bond reduces enzyme compatibility .

Physical and Chemical Properties

  • Melting and Boiling Points :
    • trans,trans-Farnesol has higher melting points due to its linear structure, enabling efficient molecular packing .
    • This compound’s bent conformation reduces packing efficiency, leading to lower melting points .
  • Solubility: cis isomers generally exhibit higher solubility in non-polar solvents due to reduced symmetry .

Biological Activity

Cis,cis-Farnesol, a naturally occurring isoprenoid alcohol, is recognized for its diverse biological activities. Extracted from various plant oils, including citronella and neroli, it serves as an intermediate in the biosynthesis of other terpenoids. This article explores the pharmacological properties of this compound, focusing on its antimicrobial, antitumor, and neuroprotective effects, alongside detailed research findings and case studies.

This compound (C15H26O) is a colorless liquid characterized by its unique double bond configuration. Its structure contributes to its biological activity, influencing interactions with cellular pathways and molecular targets.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against biofilm-forming bacteria.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus epidermidis0.625 - 2.5 mMSynergistic effects with nafcillin and vancomycin
Escherichia coliNot specifiedEffective against biofilm formation
Candida albicansNot specifiedAntifungal properties noted in studies

In a study involving mice, this compound significantly reduced viable colony counts of S. epidermidis from various tissues, demonstrating its potential in treating catheter-related infections .

Antitumor Activity

This compound has shown promising results in cancer research due to its ability to induce apoptosis in various cancer cell lines.

  • Apoptosis Induction : Farnesol triggers apoptosis through caspase activation and modulation of Bcl-2 family proteins. For instance, it enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .
  • Cell Cycle Arrest : It promotes G0/G1 phase arrest in cancer cells by increasing levels of cyclin-dependent kinase inhibitors like p21^Cip1 and p27^Kip1 .

Case Study: Human Lung Adenocarcinoma Cells

In experiments with human lung adenocarcinoma H460 cells, this compound was found to activate caspases-3, -4, and -9 within hours of treatment, leading to significant tumor growth inhibition in vivo .

Table 2: In Vitro Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
U266 (Multiple Myeloma)10-20Caspase-3 activation
CEM-C1 (Leukemia)15-30DNA fragmentation
H460 (Lung Adenocarcinoma)5-15Apoptosis via caspase activation

Neuroprotective Effects

Recent studies have identified the neuroprotective properties of this compound against neurodegenerative conditions.

Mechanisms of Neuroprotection

This compound modulates oxidative stress pathways and protects neuronal cells from apoptosis induced by neurotoxic agents like lipopolysaccharides (LPS). It has been shown to regulate the intrinsic apoptotic cascade effectively .

Case Study: Neuroprotection in Rodent Models

In rodent models subjected to LPS-induced neurodegeneration, treatment with this compound resulted in reduced neuronal loss and improved cognitive functions. The protective effects were attributed to the regulation of oxidative stress markers and apoptotic signaling pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.